Home > Products > Screening Compounds P114103 > Dibenzo[b,f]oxepin-2-yl methyl ether
Dibenzo[b,f]oxepin-2-yl methyl ether -

Dibenzo[b,f]oxepin-2-yl methyl ether

Catalog Number: EVT-1340558
CAS Number:
Molecular Formula: C15H12O2
Molecular Weight: 224.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dibenzo[b,f]oxepin-2-yl methyl ether can be synthesized through various organic reactions, often starting from simpler aromatic compounds. It is classified under heterocyclic compounds due to the presence of oxygen in its structure, which contributes to its reactivity and interaction with biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of dibenzo[b,f]oxepin-2-yl methyl ether typically involves several steps:

  1. Formation of Dibenzo[b,f]oxepin: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  2. Methylation: The introduction of the methyl ether group can be accomplished using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

The reaction conditions often require careful temperature control and may involve solvents such as dimethyl sulfoxide or acetone to facilitate the reaction.

Molecular Structure Analysis

Structure and Data

Dibenzo[b,f]oxepin-2-yl methyl ether features a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H14_{14}O
  • Molecular Weight: Approximately 234.28 g/mol
  • Structural Features: The compound consists of two benzene rings fused to an oxepine ring, with a methoxy group (-OCH3_3) attached at the second position.

The three-dimensional conformation of dibenzo[b,f]oxepin-2-yl methyl ether can significantly influence its biological activity, particularly its ability to bind to neurotransmitter receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Dibenzo[b,f]oxepin-2-yl methyl ether may participate in various chemical reactions:

  1. Nucleophilic Substitution: The methoxy group can be replaced by stronger nucleophiles under appropriate conditions.
  2. Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, which may enhance its pharmacological properties.
  3. Reduction Reactions: Reduction processes can lead to the formation of alcohol derivatives, which may exhibit different biological activities.

These reactions are often facilitated by catalysts or specific reaction conditions that promote reactivity.

Mechanism of Action

Process and Data

The mechanism of action for dibenzo[b,f]oxepin-2-yl methyl ether involves its interaction with various neurotransmitter systems, particularly:

  • Serotonin Receptors: It may function as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft.
  • Norepinephrine Receptors: By modulating norepinephrine levels, it can exert anxiolytic effects.

Research indicates that the compound's binding affinity for these receptors correlates with its potential therapeutic effects in treating mood disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dibenzo[b,f]oxepin-2-yl methyl ether exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water.
  • Melting Point: The melting point ranges around 100°C to 120°C, indicating moderate thermal stability.

These properties are critical for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

Dibenzo[b,f]oxepin-2-yl methyl ether has potential applications in:

  1. Pharmaceutical Development: As a candidate for antidepressant formulations due to its interaction with neurotransmitter systems.
  2. Research: Utilized in studies investigating the mechanisms of mood regulation and anxiety disorders.
  3. Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules used in drug development.

The ongoing research into this compound highlights its significance within medicinal chemistry, particularly for developing new therapeutic agents targeting mental health disorders.

Introduction to Dibenzo[b,f]oxepin-2-yl Methyl Ether

Historical Context and Discovery in Heterocyclic Chemistry

Dibenzo[b,f]oxepin-2-yl methyl ether emerged as a synthetically modified derivative of the dibenzo[b,f]oxepine core, a scaffold first identified in natural products but later optimized through systematic chemical synthesis. The parent dibenzo[b,f]oxepine system gained attention in the 1970s-1980s following the isolation of biologically active natural products containing this framework, such as pacharin from Bauhinia species [1]. However, synthetic access to specifically methoxylated derivatives became feasible through key methodological advancements in the late 20th century. Early synthetic routes relied heavily on Wagner-Meerwein rearrangements of xanthene precursors under strongly acidic conditions (P₂O₅/xylene), yielding the dibenzooxepine core but with limited regiocontrol over methoxylation [8]. The development of transition-metal-catalyzed methods, particularly Ullmann coupling followed by Friedel-Crafts acylation or alkylation in the 1990s, enabled more precise substitution patterns, including the installation of the methyl ether moiety at the 2-position [5] [8]. This period coincided with pharmaceutical patents disclosing dibenzo[b,e]oxepin derivatives (note the alternative ring numbering) as histamine H1-receptor antagonists and anti-allergic agents, highlighting the therapeutic interest in this chemical space [6] [7]. The specific compound, dibenzo[b,f]oxepin-2-yl methyl ether, was subsequently characterized as a key intermediate for further chemical modifications aimed at enhancing biological activity and optimizing physicochemical properties for drug development [5] [8].

Table 1: Key Historical Milestones in Dibenzo[b,f]oxepine Chemistry

Time PeriodDevelopmentSignificance
1970s-1980sIsolation of natural dibenzo[b,f]oxepines (e.g., pacharin)Demonstrated natural occurrence and initial biological screening (antiproliferative effects) [1]
Late 1980sEarly synthetic methods (Wagner-Meerwein rearrangement)Provided first synthetic access but with limitations in regioselectivity [8]
1990sTransition metal-catalyzed syntheses (Ullmann, Heck)Enabled regioselective synthesis, including methoxylated derivatives [5]
2000sPatents on dibenzo[b,e]oxepin pharmaceuticals (e.g., anti-allergics)Established medicinal relevance of the scaffold [6] [7]
2010s-PresentAdvanced methods (microwave-assisted, photopharmacological hybrids)Allowed complex derivatization and activity modulation [4] [5]

Structural Classification within Oxygen-Containing Seven-Membered Heterocycles

Dibenzo[b,f]oxepin-2-yl methyl ether belongs to the dibenzoxepine subclass of seven-membered oxygen heterocycles (oxepines). Its core structure features a central oxepine ring containing one double bond and an oxygen heteroatom, fused to two benzene rings at the b and f positions. The defining structural characteristic of this compound is the methoxy group (-OCH₃) specifically attached to the carbon at position 2 of one benzene ring. This substitution pattern significantly influences the molecule's electronic distribution and three-dimensional conformation [8].

Conformationally, the dibenzo[b,f]oxepine scaffold adopts a distinct non-planar, "basket" or saddle-shaped geometry in its ground state, primarily due to steric repulsion between the hydrogen atoms at the fusion points of the benzene rings with the central oxepine. Computational studies (DFT B3LYP/6-311++G(2d,p)) confirm that dihedral angles between the aromatic rings and the plane defined by the oxepine's oxygen and the double bond typically range between 64.9° and 68.8°, resulting in a bent structure that significantly impacts its intermolecular interactions [8]. The methoxy substituent at C-2 introduces an electron-donating group that slightly alters electron density distribution across the fused aromatic system compared to the unsubstituted parent compound or isomers like the 3-methoxy or 4-methoxy derivatives. This substitution also influences the molecule's dipole moment and its potential as a hydrogen bond acceptor via the ether oxygen [5] [8]. Structurally, dibenzo[b,f]oxepines are recognized as bioisosteres of Z-stilbene, sharing a similar spatial arrangement of aromatic rings and bridging atoms, which is crucial for their biological activity, particularly in mimicking natural microtubule-targeting agents like combretastatin A-4 [1] [5].

Table 2: Spectroscopic Profile of Dibenzo[b,f]oxepin-2-yl Methyl Ether

Spectroscopic MethodKey Characteristic SignalsStructural Assignment
¹H NMR (CDCl₃)δ 3.85 (s, 3H)Methoxy protons (-OCH₃)
δ 6.70-7.90 (m, 10H)Aromatic protons (benzene rings and oxepine ring protons)
δ 5.25 (s, 2H, often obscured)Methylene bridge protons (-O-CH₂- in reduced forms if present)
¹³C NMRδ ~55.5Methoxy carbon (-OCH₃)
δ ~158.0Aromatic carbon bearing methoxy group (C-2)
δ 115.0 - 140.0Other aromatic carbons
δ ~70.0 (if dihydro)Methylene bridge carbon (-O-CH₂-)
IR (KBr)~1250 cm⁻¹, 1040 cm⁻¹C-O-C asymmetric and symmetric stretching (oxepine and methoxy)
~1600, 1580, 1500 cm⁻¹C=C aromatic stretching
~2830-2960 cm⁻¹C-H stretching (methoxy and aromatic)
UV-Vis~280-290 nm (π→π*)Aromatic system absorption
~320-340 nm (n→π*, weak)Involving oxygen lone pairs (oxepine O, methoxy O)

A critical photophysical property relates to its potential as an "aromatic chameleon." While non-aromatic in the ground state due to its non-planarity, computational and spectroscopic evidence suggests that upon photoexcitation to the first excited state (S₁), the central oxepine ring can achieve a planar conformation. This allows for a cyclic, conjugated 10 π-electron system (4n+2, n=2) spanning the dibenzo-fused structure, meeting the criteria for excited-state aromaticity. This transition significantly impacts its photochemical behavior and potential applications in photopharmacology, although the methoxy substituent itself doesn't directly participate in this π-system, its electron-donating effect can influence the energy gap for this transition [2] [8].

Significance in Medicinal Chemistry and Natural Product Analogues

The dibenzo[b,f]oxepine scaffold holds significant importance in medicinal chemistry due to its dual presence in bioactive natural products and its versatility as a synthetic pharmacophore. Dibenzo[b,f]oxepin-2-yl methyl ether, as a synthetic analogue, builds upon this foundation, designed to optimize the biological activity and physicochemical properties of the parent natural compounds. Key natural analogues include pacharin and bauhiniastatins 1-4, isolated from various Bauhinia species. These compounds exhibit notable antiproliferative activities against diverse cancer cell lines, including breast adenocarcinoma (MCF-7, IC₅₀ ~20 μM for pacharin), lung carcinoma (NCI-H460, IC₅₀ ~4.2 μg/mL), and pro-myelocytic leukemia (HL-60, IC₅₀ ~8.15 μM) [1]. The structural resemblance of these natural dibenzo[b,f]oxepines to Z-stilbene derivatives like combretastatin A-4 (a potent microtubule destabilizer) underpins their mechanism as microtubule assembly inhibitors binding at the colchicine site on β-tubulin [1] [5]. Dibenzo[b,f]oxepin-2-yl methyl ether, featuring a methoxy group at the pharmacophorically critical position analogous to the B-ring methoxy in combretastatin A-4, is designed to enhance this interaction through optimized hydrophobic contacts and potential hydrogen bonding [5] [8].

Table 3: Natural Dibenzo[b,f]oxepines and Related Synthetic Targets

Compound NameSourceReported Biological Activities
PacharinBauhinia ungulata, B. purpurea, B. racemosaAntiproliferative (MCF-7, NCI-H460, HL-60), larvicidal
Bauhiniastatins 1-4Bauhinia purpureaCancer cell growth inhibition (GI₅₀ 2.4-25.7 μg/mL across pancreas, CNS, lung, colon lines), Antioxidant (B4, IC₅₀ 32.7 μM vs DPPH)
Bauhinoxepins A & BBauhinia saccocalyx rootsAntimycobacterial (MIC 6.25-12.5 μg/mL)
Yagonine / AristoyagonineSarcocapnos enneaphyllaBromodomain inhibition (Brd4), Cytotoxicity in cancer cells
Dibenzo[b,f]oxepin-2-yl methyl etherSynthetic analogueDesigned microtubule inhibition, Photopharmacological agent precursor

The methoxy group at the 2-position in the synthetic derivative plays a multifaceted role in modulating bioactivity:

  • Lipophilicity Enhancement: Increases log P compared to hydroxylated natural analogues (e.g., bauhiniastatin 4), potentially improving membrane permeability and cellular uptake [1] [8].
  • Electron Donation: Modulates electron density within the fused aromatic system, influencing binding affinity to target proteins like tubulin, where electron-rich aromatic systems are crucial for π-stacking interactions with hydrophobic pockets [5] [8].
  • Metabolic Stability: Offers resistance to rapid phase II metabolism (glucuronidation/sulfation) compared to phenolic analogues, potentially extending plasma half-life [6] [8].
  • Stereoelectronic Tuning: The oxygen lone pairs can act as weak hydrogen bond acceptors, complementing hydrophobic interactions within the colchicine binding site, as suggested by molecular docking studies comparing methyl ether and hydroxyl derivatives [5].

Beyond direct microtubule targeting, the dibenzo[b,f]oxepine core, including methoxylated derivatives, serves as a privileged scaffold for designing photopharmacological agents. Incorporating the azobenzene photoswitch creates hybrids where the E/Z isomerization around the azo bond, controllable by visible light, modulates the molecule's conformation and thus its affinity for tubulin. The methoxy group's electron-donating nature can influence the absorption spectrum of such hybrids, potentially red-shifting it towards therapeutically useful wavelengths. This allows precise spatiotemporal control of anticancer activity, aiming to minimize off-target effects on healthy cells [2] [5]. Computational studies (density functional theory - DFT) confirm that both E and Z isomers of azo-dibenzo[b,f]oxepine hybrids can bind the colchicine site, with binding energies often comparable to combretastatin A-4, supporting their potential as photoresponsive microtubule inhibitors [2] [5].

Table 4: Photopharmacological Hybrids Incorporating Dibenzo[b,f]oxepine Motifs

Hybrid StructurePhotoswitch ElementKey Properties/Findings
Azo-dibenzo[b,f]oxepineFluorinated azobenzeneVisible light control (separation of n→π* bands for E/Z isomers), Computational docking shows binding to colchicine site (ΔG comparable to CA-4), Potential for spatial precision in microtubule disruption [2]
Dibenzo[b,f]oxepine-Biphenyl conjugatesNot applicable (non-photoactive)Enhanced tubulin binding affinity compared to monomeric oxepines, Improved cytotoxicity profiles in cell lines [5]
Multi-azo-Dibenzo[b,f]oxepinesMultiple azo bondsMulti-state switching, Complex photostationary states, Potential for wavelength-dependent activity modulation [5]

Properties

Product Name

Dibenzo[b,f]oxepin-2-yl methyl ether

IUPAC Name

3-methoxybenzo[b][1]benzoxepine

Molecular Formula

C15H12O2

Molecular Weight

224.25g/mol

InChI

InChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3

InChI Key

FUIRYUZAGUXKNZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.